molecular formula C11H10O4 B15201887 2-(Chroman-6-yl)-2-oxoacetic acid

2-(Chroman-6-yl)-2-oxoacetic acid

Cat. No.: B15201887
M. Wt: 206.19 g/mol
InChI Key: PUKIIOULELMYBZ-UHFFFAOYSA-N
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Description

2-(Chroman-6-yl)-2-oxoacetic acid is an organic compound with the molecular formula C11H10O4 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chroman-6-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of chroman-6-carboxylic acid with an oxidizing agent to introduce the oxo group at the 2-position. This reaction typically requires conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-6-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chroman-6-yl)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chroman-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-6-carboxylic acid: A precursor in the synthesis of 2-(Chroman-6-yl)-2-oxoacetic acid.

    2-(Chroman-6-yl)-2-hydroxyacetic acid: A reduced derivative with different chemical properties.

    6-Fluoro-chroman-2-carboxylic acid:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxo group at the 2-position allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-6-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H10O4/c12-10(11(13)14)8-3-4-9-7(6-8)2-1-5-15-9/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

PUKIIOULELMYBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C(=O)O)OC1

Origin of Product

United States

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